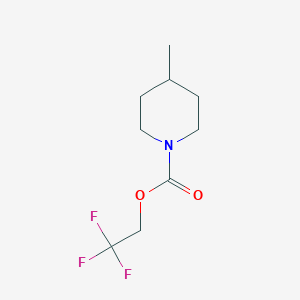

2,2,2-Trifluoroethyl 4-methylpiperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2,2-Trifluoroethyl 4-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C9H14F3NO2. It is known for its unique structural features, which include a trifluoroethyl group and a piperidine ring. This compound is utilized in various scientific research fields due to its distinctive chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl 4-methylpiperidine-1-carboxylate typically involves the reaction of 4-methylpiperidine with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems ensures consistent quality and reduces the risk of human error.

Análisis De Reacciones Químicas

Types of Reactions

2,2,2-Trifluoroethyl 4-methylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group, where nucleophiles replace one of the fluorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted trifluoroethyl derivatives.

Aplicaciones Científicas De Investigación

The compound has been identified as a potent inhibitor of the enzyme phosphopantetheine adenylyltransferase (CoaD), which is crucial in bacterial Coenzyme A (CoA) biosynthesis. CoA is essential for various metabolic pathways, including fatty acid metabolism and the citric acid cycle. By inhibiting CoaD, 2,2,2-Trifluoroethyl 4-methylpiperidine-1-carboxylate may disrupt bacterial growth, making it a candidate for antibacterial development.

Antibacterial Properties

Preliminary studies indicate that this compound could serve as an antibacterial agent. The inhibition of CoA biosynthesis suggests a mechanism whereby bacterial growth can be stunted or halted. Further research is necessary to elucidate the specific interactions between the compound and CoaD, including whether the inhibition is competitive or non-competitive.

Anticancer Potential

In addition to its antibacterial properties, there is emerging evidence of anticancer activity associated with derivatives of this compound. For instance, similar piperidine derivatives have shown significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications to the piperidine structure can enhance its potency against cancer cells .

Synthetic Utility

The synthesis of this compound typically involves several organic reactions such as amide bond formation and alkylation. The trifluoroethyl group enhances the lipophilicity and bioavailability of the compound, making it suitable for biological applications .

Synthetic Pathway Overview

The synthetic method generally includes:

- Starting Materials : 4-methylpiperidine-1-carboxylic acid.

- Reagents : Trifluoroethanol and coupling agents.

- Conditions : Standard organic synthesis conditions involving protection/deprotection strategies.

This synthetic pathway allows for the generation of various derivatives that can be tested for biological activity .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in different biological contexts.

Anticancer Evaluation

In a notable study evaluating anticancer potential, derivatives were tested against human breast cancer cell lines. The results indicated significant inhibition of cell proliferation with IC50 values ranging from 20 to 30 µM across different cell lines . This suggests that modifications to the piperidine structure can lead to enhanced anticancer activity.

Enzyme Inhibition Profile

Another study focused on the compound's ability to inhibit specific enzymes related to pain signaling pathways. The inhibition constant (IC50) was determined to be approximately 30 nM against TRPV1 receptors, indicating high potency as a TRPV1 antagonist . This activity could have therapeutic implications in pain management.

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Mecanismo De Acción

The mechanism of action of 2,2,2-Trifluoroethyl 4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparación Con Compuestos Similares

Similar Compounds

2,2,2-Trifluoroethyl methacrylate: Similar trifluoroethyl group but different functional groups.

4-Methylpiperidine-1-carboxylate: Similar piperidine ring but lacks the trifluoroethyl group.

Uniqueness

2,2,2-Trifluoroethyl 4-methylpiperidine-1-carboxylate is unique due to the combination of the trifluoroethyl group and the piperidine ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Actividad Biológica

2,2,2-Trifluoroethyl 4-methylpiperidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its various biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Chemical Formula: C₁₁H₁₄F₃N₁O₂

- Molecular Weight: 251.23 g/mol

- CAS Number: 1092074-38-8

This structure includes a trifluoroethyl group and a piperidine ring, which contribute to its unique biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems.

Target Receptors

- GABA Receptors: The compound has shown potential in modulating gamma-aminobutyric acid (GABA) type A receptors, which are critical for inhibitory neurotransmission in the central nervous system. Modulation of these receptors can lead to anxiolytic and sedative effects .

Biochemical Pathways

The compound may influence several biochemical pathways:

- Neurotransmitter Release: By interacting with GABA receptors, it alters neurotransmitter release dynamics, potentially affecting anxiety and mood regulation.

- Cell Signaling: The trifluoroethyl group may enhance lipophilicity, allowing better penetration into cellular membranes and influencing cell signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties: Preliminary studies suggest efficacy against various bacterial strains.

- Anti-inflammatory Effects: The compound may reduce inflammation through modulation of cytokine release.

- Anticancer Potential: In vitro studies have indicated that it can inhibit the growth of certain cancer cell lines .

Case Studies and Research Findings

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption: Rapid absorption due to its lipophilic nature.

- Distribution: High distribution volume owing to the trifluoroethyl moiety.

- Metabolism: Primarily metabolized in the liver; specific metabolic pathways remain to be fully elucidated.

- Excretion: Predominantly excreted via renal pathways.

Propiedades

IUPAC Name |

2,2,2-trifluoroethyl 4-methylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F3NO2/c1-7-2-4-13(5-3-7)8(14)15-6-9(10,11)12/h7H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKTUXIUAIYFCKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.